molecular formula C9H14F2O2 B2525398 4-(2,2-Difluoropropoxy)cyclohexan-1-one CAS No. 2276052-46-9

4-(2,2-Difluoropropoxy)cyclohexan-1-one

Cat. No.: B2525398
CAS No.: 2276052-46-9
M. Wt: 192.206
InChI Key: GVDNHTLWBUPRMO-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)cyclohexan-1-one, with the molecular formula C9H14F2O2, is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science research . This molecule features a cyclohexanone ring, a versatile carbonyl scaffold, functionalized with a 2,2-difluoropropoxy chain. The presence of the fluorine atoms can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it an intermediate of interest for the synthesis of more complex molecules . Researchers utilize this and related structures in computational chemistry studies, where force fields such as GAFF (Generalized Amber Force Field) and OPLS/AA (Optimized Potential for Liquid Simulations for all atoms) are applied to model its physical properties and behavior in silico . Furthermore, structural analogs containing the 2,2-difluoropropane motif have been investigated in the development of novel pharmaceutical agents, as highlighted in international patent applications . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2,2-difluoropropoxy)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDNHTLWBUPRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCC(=O)CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276052-46-9
Record name 4-(2,2-difluoropropoxy)cyclohexan-1-one
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The presence of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable in drug discovery programs. This guide focuses on the technical aspects of 4-(2,2-Difluoropropoxy)cyclohexan-1-one, a fluorinated carbocyclic ketone with potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. While specific literature on this exact molecule is emerging, this document provides a comprehensive overview based on established principles of organic synthesis and the known behavior of analogous fluorinated compounds.

Compound Profile

Chemical Structure:

Caption: Key identifiers for this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not extensively reported. The following table summarizes predicted properties based on computational models, which are valuable for initial experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
XLogP3 1.4Indicates moderate lipophilicity, which can influence cell membrane permeability and solubility.
Hydrogen Bond Donors 0The absence of donor groups can affect solubility and binding interactions.
Hydrogen Bond Acceptors 2The ketone and ether oxygens can participate in hydrogen bonding, influencing solubility and target binding.
Rotatable Bond Count 3Provides a degree of conformational flexibility, which can be important for receptor binding.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This approach involves the reaction of a suitable alkoxide with an alkyl halide.

Overall Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxy 4-Hydroxycyclohexan-1-one target This compound 4-hydroxy->target Williamson Ether Synthesis difluoro 2-Bromo-1,1-difluoropropane difluoro->target base Strong Base (e.g., NaH) base->target solvent Aprotic Solvent (e.g., THF) solvent->target

Caption: Proposed synthesis of the target molecule via Williamson ether synthesis.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard laboratory practices for Williamson ether synthesis. Researchers should optimize conditions based on their specific equipment and safety protocols.

  • Preparation of the Alkoxide:

    • To a solution of 4-hydroxycyclohexan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: The strong base (NaH) deprotonates the hydroxyl group of the cyclohexanone to form the corresponding alkoxide. The use of an aprotic solvent like THF is crucial to prevent quenching of the highly reactive base. An inert atmosphere prevents reaction with atmospheric moisture and oxygen.

  • Ether Formation:

    • After stirring for 30 minutes at 0 °C, add a solution of 2-bromo-1,1-difluoropropane (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: The nucleophilic alkoxide attacks the electrophilic carbon of the alkyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. The slight excess of the alkyl halide ensures complete consumption of the starting alcohol.

  • Work-up and Purification:

    • Quench the reaction carefully by the slow addition of water at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Causality: The aqueous workup removes unreacted base and inorganic salts. Extraction isolates the product into the organic phase. Purification by column chromatography separates the target compound from any unreacted starting materials or byproducts.

Role in Drug Development and Medicinal Chemistry

The this compound scaffold presents several features that are attractive for drug discovery:

  • The Gem-Difluoro Group: The difluoromethylene group is a bioisostere for a carbonyl or ether oxygen. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism.[1] The high electronegativity of fluorine can also modulate the acidity of neighboring protons and influence non-covalent interactions with biological targets.

  • The Cyclohexanone Ring: This rigid carbocyclic core provides a defined three-dimensional structure for the presentation of pharmacophoric elements. The ketone functionality can be a key binding element or a handle for further chemical elaboration.

  • The Ether Linkage: The ether bond provides a degree of conformational flexibility, allowing the difluoropropyl group to adopt various orientations for optimal target engagement.

This building block could be utilized in the synthesis of inhibitors for various enzyme classes, such as kinases or proteases, where the fluorinated moiety can occupy hydrophobic pockets and the cyclohexanone core can be further functionalized to interact with other regions of the active site.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potential Hazards of Analogs: Related fluorinated and cyclohexanone compounds can be irritants to the skin, eyes, and respiratory tract. Some may be flammable.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its combination of a rigid carbocyclic core and a metabolically stable fluorinated side chain makes it an attractive starting point for the design of novel therapeutics. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation. As with any new chemical entity, careful handling and thorough characterization are essential for its successful application in drug discovery research.

References

  • PubChem. This compound. Available from: [Link]

  • Mykhailiuk, P. K. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. 2022, 28(19), e202200331. Available from: [Link]

Sources

Navigating the Safety Landscape of 4-(2,2-Difluoropropoxy)cyclohexan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety and handling overview for 4-(2,2-Difluoropropoxy)cyclohexan-1-one, a fluorinated ketone of interest in contemporary research and development. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes critical safety information from structurally analogous compounds and established chemical safety principles. It is designed to empower laboratory personnel with the knowledge to manage this compound responsibly, ensuring personal safety and experimental integrity. This guide delves into the anticipated toxicological profile, requisite handling protocols, emergency procedures, and proper disposal methods, underpinned by a rationale derived from the chemical's structure and the known hazards of similar molecules.

Introduction: Understanding the Compound

This compound is a synthetic organic compound featuring a cyclohexanone core functionalized with a difluoropropoxy group. Its molecular structure suggests a unique combination of physicochemical properties derived from both the ketone and the fluorinated ether moieties. While specific data for this exact molecule is sparse in public literature, its structural components provide a solid foundation for a thorough hazard assessment.[1][2] The cyclohexanone ring is a common scaffold in organic chemistry, and its toxicological profile is well-documented.[3][4] The introduction of the difluoroalkyl group can significantly alter properties such as lipophilicity, metabolic stability, and biological activity, which in turn influences its hazard profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Cyclohexanone4,4-Difluorocyclohexanone
Molecular Formula C9H14F2O2[1]C6H10OC6H8F2O[5]
Molecular Weight 192.20 g/mol [1]98.15 g/mol [3]134.12 g/mol [5]
Appearance Likely a solid or liquidColorless liquid[3]Solid[5]
Boiling Point Not available155.6 °C[3]Not available
Melting Point Not available-47 °C35-40 °C[5]
Flash Point Not available44 °C[3]Not available

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific SDS, a risk assessment based on analogous compounds is crucial. The primary hazards are anticipated to stem from the cyclohexanone ring and the presence of fluorine atoms.

Inferred Toxicological Profile
  • Acute Toxicity: Cyclohexanone is harmful if swallowed or inhaled.[3][6] By extension, this compound should be treated as potentially harmful by these routes.

  • Skin and Eye Irritation: Ketones, including cyclohexanone and its fluorinated derivatives, are known to be skin and eye irritants.[6][7][8] Direct contact may cause redness, pain, and in the case of eye contact, could lead to serious damage.[6][7]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[9][10]

  • Sensitization: While no specific data exists for this compound, some cyclic ketones can be skin sensitizers.

  • Chronic Effects: Prolonged or repeated exposure to cyclohexanone can affect the central nervous system, liver, and kidneys.[3] The long-term effects of this specific difluorinated compound are unknown.

GHS Hazard Classification (Anticipated)

Based on data from similar compounds like 4-Fluorocyclohexan-1-one and 4-(2,2-Difluorocyclopropoxy)cyclohexan-1-amine hydrochloride, the following GHS classifications are anticipated[9][10]:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation

Safe Handling and Storage: The Foundation of Laboratory Safety

A meticulous approach to handling and storage is paramount to mitigate the identified risks.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[11] This is the primary defense against inhalation of potentially harmful vapors or aerosols. Eyewash stations and safety showers must be readily accessible.[7][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment labcoat Flame-resistant Lab Coat gloves Nitrile or Neoprene Gloves (Check manufacturer's compatibility data) labcoat->gloves Don goggles Chemical Splash Goggles (ANSI Z87.1 certified) gloves->goggles Don face_shield Face Shield (when handling larger quantities) goggles->face_shield Consider Necessity end Safe to Proceed goggles->end face_shield->end start Before Handling start->labcoat Don

Caption: Essential PPE for handling this compound.

Storage Requirements

Store the compound in a tightly sealed, properly labeled container.[12] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is critical.

First Aid Measures

The following flowchart details the immediate actions to be taken in case of exposure.

First_Aid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Immediately flush skin with plenty of water for at least 15 minutes.[8][13] exposure->skin_wash eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids.[7][8] exposure->eye_rinse inhale_fresh_air Move person to fresh air.[8][13] exposure->inhale_fresh_air ingest_rinse Rinse mouth with water. Do NOT induce vomiting.[8] exposure->ingest_rinse skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhale_breathe If breathing is difficult, give oxygen. inhale_fresh_air->inhale_breathe inhale_medical Seek immediate medical attention. inhale_breathe->inhale_medical ingest_medical Seek immediate medical attention. ingest_rinse->ingest_medical

Sources

Strategic Incorporation of 2,2-Difluoropropoxy Substituents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In the optimization of small molecule drugs, the 2,2-difluoropropoxy moiety (


) represents a high-value bioisostere of the standard 

-propoxy group. While simple alkyl ethers are often metabolic "soft spots" prone to rapid O-dealkylation, the strategic insertion of a gem-difluoro group at the

-position relative to the oxygen atom dramatically alters the physicochemical and metabolic profile.

This guide details the mechanistic basis for this stability, provides a validated synthetic protocol for its installation, and outlines the experimental workflows required to verify its impact on intrinsic clearance (


).

Mechanistic Basis of Metabolic Stability

The primary driver for replacing a propoxy group with a 2,2-difluoropropoxy group is the mitigation of oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.

The Problem: O-Dealkylation

In a standard propoxy ether, the


-methylene hydrogens (adjacent to oxygen) are electronically activated. The oxygen atom donates electron density into the 

orbital (hyperconjugation), raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the

-C-H bond susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species (Compound I) of CYP450.
The Solution: Inductive Deactivation

The introduction of two fluorine atoms at the


-position (2,2-difluoro) exerts a powerful electron-withdrawing inductive effect (

effect).
  • HOMO Lowering: The strong electronegativity of the

    
     group pulls electron density away from the adjacent 
    
    
    
    -methylene (
    
    
    ). This lowers the HOMO energy of the C-H bond, making it a poorer electron donor to the CYP oxidant.
  • Bond Dissociation Energy (BDE) Modulation: The inductive effect increases the BDE of the

    
    -C-H bonds. While a standard ether 
    
    
    
    -C-H BDE is ~92 kcal/mol, the presence of
    
    
    -fluorines can raise this significantly, creating a kinetic barrier to radical formation.
  • Lipophilicity Modulation: Unlike a bulky

    
    -butyl or trifluoromethyl group, the 2,2-difluoropropoxy group maintains a linear topology similar to the parent propoxy, minimizing steric clashes within the binding pocket while modulating 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the metabolic divergence between a standard propoxy ether and the stabilized 2,2-difluoropropoxy analog.

MetabolicPathway Substrate Drug-O-Propyl Radical α-Carbon Radical [Drug-O-CH•-Et] Substrate->Radical H• Abstraction (Fast) CYP CYP450 (FeO)3+ CYP->Radical Blocked Oxidation Blocked (High C-H BDE) CYP->Blocked Hemiacetal Unstable Hemiacetal [Drug-O-CH(OH)-Et] Radical->Hemiacetal OH Rebound Cleavage Metabolic Cleavage (Drug-OH + Propanal) Hemiacetal->Cleavage Spontaneous DifluoroSub Drug-O-CH2-CF2-Me (2,2-Difluoropropoxy) DifluoroSub->Blocked CYP450 Attack Failed

Figure 1: Comparative metabolic fate. The


-fluorination raises the activation energy for the initial hydrogen abstraction step, effectively blocking the cascade leading to O-dealkylation.

Validated Synthetic Protocol

Synthesizing 2,2-difluoropropoxy ethers can be challenging due to the reduced nucleophilicity of the fluorinated alcohol. The standard Mitsunobu reaction often suffers from low yields with electron-deficient alcohols.

Recommended Route: Alkylation via 2,2-difluoropropyl triflate . This method is scalable, avoids difficult phosphorus by-product removal, and proceeds under mild conditions.

Reagents Required
  • Starting Material: 2,2-Difluoro-1-propanol (CAS: 33420-52-9)[1][2]

  • Activation: Trifluoromethanesulfonic anhydride (

    
    ), Pyridine
    
  • Coupling: Phenolic substrate (Ar-OH), Cesium Carbonate (

    
    )
    
  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
Step A: Preparation of 2,2-Difluoropropyl Triflate
  • Setup: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2,2-difluoro-1-propanol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .[3]
  • Addition: Add

    
     (1.1 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 
    
    
    
    .
  • Warming: Allow the mixture to warm to

    
     over 1 hour.
    
  • Workup: Quench with cold water. Wash the organic layer with

    
     (to remove pyridine), then saturated 
    
    
    
    . Dry over
    
    
    .
  • Isolation: Concentrate carefully (volatile!). Use immediately for Step B. Note: The triflate is unstable on silica; do not chromatograph.

Step B: Etherification (The Coupling)
  • Setup: Charge a reaction vial with the Phenolic Substrate (1.0 equiv) and

    
     (2.0 equiv) in anhydrous DMF.
    
  • Alkylation: Add the freshly prepared 2,2-difluoropropyl triflate (1.5 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at

    
     for 4–12 hours. Monitor by LC-MS for disappearance of the phenol.
    
  • Purification: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Purify via flash chromatography (Hexanes/EtOAc).

Experimental Validation: Microsomal Stability Assay

Once synthesized, the metabolic stability must be quantified using Human Liver Microsomes (HLM).

Protocol Parameters
ParameterConditionRationale
System Human Liver Microsomes (HLM)Contains full CYP complement (3A4, 2D6, 2C9, etc.)
Concentration

Test Compound
Below

to ensure first-order kinetics
Protein Conc.

Standardizes enzyme density
Cofactor NADPH (regenerating system)Required electron donor for CYP catalytic cycle
Time Points 0, 5, 15, 30, 45 minSufficient to capture

for intermediate clearance
Workflow Logic

AssayWorkflow Prep Preparation Substrate (1µM) + HLM Initiate Initiation Add NADPH Prep->Initiate Incubate Incubation 37°C Water Bath Initiate->Incubate Quench Quench (Time Points) Add Ice-Cold ACN + IS Incubate->Quench t = 0, 5, 15, 30, 45 min Analyze LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze Calc Data Processing Calc: Slope (-k) -> t1/2 -> CLint Analyze->Calc

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).
Data Interpretation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time:


Success Criteria:

  • High Clearance:

    
     (Likely bioavailable issues)
    
  • Moderate Clearance:

    
    
    
  • Low Clearance:

    
     (Target for 2,2-difluoropropoxy analogs)
    

Case Study: Comparative Optimization

The following data illustrates a typical optimization campaign where a lead compound (Compound A) suffering from high metabolic turnover is rescued by the 2,2-difluoropropoxy modification (Compound B).

Hypothetical Lead Series: Aryl Ether Kinase Inhibitors

CompoundR-GroupHLM

(min)

(

)
Lipophilicity (

)
Primary Metabolite
A

12115 (High)3.2O-Dealkylated Phenol
B

>120 < 12 (Low) 3.5Minimal / Phase II Glucuronide

Analysis:

  • Compound A: Rapidly cleared. Mass spectrometry identifies the phenol cleavage product, confirming O-dealkylation as the driver.

  • Compound B: The 2,2-difluoro substitution completely blocks the oxidative cleavage. The slight increase in lipophilicity (cLogP 3.2

    
     3.5) is often offset by the dramatic gain in metabolic stability, resulting in significantly higher AUC (Area Under the Curve) in vivo.
    

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Du, B., Chan, C. M., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications, 12(1), 412.

  • Ojima, I., et al. (2012). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 135, 107-120. (Demonstrates 2,2-difluoro motif blocking metabolism).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 4-(2,2-Difluoropropoxy)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

The reductive amination of 4-(2,2-difluoropropoxy)cyclohexan-1-one represents a critical transformation in the synthesis of bioisosteres for drug discovery. The 2,2-difluoropropoxy moiety is a lipophilic, metabolically stable ether linkage often employed to modulate pKa and improve blood-brain barrier permeability.

However, the 4-substituted cyclohexanone core introduces stereochemical complexity. The reaction yields a mixture of cis (axial amine) and trans (equatorial amine) isomers. This guide provides two field-proven protocols designed to maximize yield and control stereoselectivity, specifically addressing the electronic and steric influence of the fluorinated ether tail.

Substrate Profile
PropertyDescriptionImpact on Protocol
Structure Cyclohexanone with 4-alkoxy substitutionPotential for cis/trans isomerism (1,4-substitution).
Electronic Effect

-Fluorine atoms (Inductive EWG)
Slightly deactivates the ketone; ether oxygen remains stable.
Solubility Moderate lipophilicityCompatible with DCE, DCM, and THF.
Stability Stable to weak acids/basesCompatible with Acetic Acid and Ti(OiPr)4.

Mechanistic Insight & Stereocontrol

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium intermediate.[1] The stereochemical outcome is dictated by the direction of hydride attack on this intermediate.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the ketone to the amine, highlighting the critical iminium species.

ReductiveAmination Ketone 4-(2,2-Difluoropropoxy) cyclohexan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Final Amine (Trans/Cis Mixture) Iminium->Product Reduction Acid Acid Cat. (AcOH/Ti(OiPr)4) Acid->Hemiaminal Hydride Hydride Source (H-) Hydride->Product

Figure 1: General mechanistic flow of reductive amination.[2] The formation of the Iminium ion is the rate-determining step in hindered systems.

Stereochemical Outcome

For 4-substituted cyclohexanones, the bulky 4-(2,2-difluoropropoxy) group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain.

  • Trans-Isomer (Major): Result of hydride attack from the axial direction (top face), placing the new amine group in the equatorial position. This is the thermodynamic product.

  • Cis-Isomer (Minor): Result of hydride attack from the equatorial direction, placing the amine in the axial position.

Note: Using mild, bulky reducing agents like Sodium Triacetoxyborohydride (STAB) typically enhances selectivity for the trans (diequatorial) isomer (ratios often >3:1).

Protocol A: The Standard STAB Method

Best for: Acyclic primary/secondary amines, non-hindered substrates. Mechanism: Direct reductive amination (One-Pot).[3]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) in DCE (0.1 M – 0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Why? AcOH catalyzes imine formation and buffers the basicity of the amine, preventing inhibition of the hydride reagent.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow partial imine formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen for 4–16 hours. Monitor by LCMS.

    • Target: Disappearance of ketone (M+H signal) and appearance of product mass.

  • Quench: Quench by adding saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates. Mechanism: Lewis-acid mediated dehydration followed by reduction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or Sodium Cyanoborohydride (NaBH3CN).

  • Solvent: Neat (for mixing) then Ethanol or Methanol (for reduction).

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) neat.

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Imine Formation: Stir the mixture at RT for 2–6 hours (or 50°C for 1 hour if hindered).

    • Why? Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine.[4]

  • Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 0.2 M relative to ketone).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Stirring: Allow to warm to RT and stir for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding water (approx. 1 mL per mmol Ti). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with Ethanol or DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Comparative Analysis & Troubleshooting

Reagent Selection Matrix
FeatureProtocol A (STAB)Protocol B (Ti(OiPr)4)
Primary Amines ExcellentGood
Secondary Amines GoodExcellent (esp. hindered)
Anilines PoorExcellent
Stereoselectivity High (Favors Trans)Moderate (Variable)
Toxicity Low (Boron salts)Low (Titanium salts)
Water Tolerance Low (Decomposes)High (Scavenges water)
Troubleshooting Guide
  • Incomplete Conversion:

    • Protocol A: Add more AcOH (up to 2.0 eq) or switch to DCE if using THF.

    • Protocol B: Increase formation time before adding reductant; heat the Ti(OiPr)4 step to 60°C.

  • Low Cis/Trans Ratio (Stereocontrol):

    • If the cis isomer is desired, switch to L-Selectride (bulky, attacks equatorially) on the pre-formed imine at -78°C, though this requires a two-step procedure.

  • Difluoropropoxy Stability:

    • The ether linkage is stable under both protocols. Avoid strong Lewis acids like BBr3 or high temperatures in strong acid, which might cleave the ether.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[4] [Link]

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. [Link]

Sources

Application Notes and Protocols: Harnessing the Potential of 4-(2,2-Difluoropropoxy)cyclohexan-1-one in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine and fluoroalkyl groups can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1] The 2,2-difluoropropoxy moiety, in particular, offers a unique combination of lipophilicity and metabolic resistance, making it an attractive substituent for novel drug candidates.[2] 4-(2,2-Difluoropropoxy)cyclohexan-1-one emerges as a valuable building block, combining the conformational rigidity of a cyclohexanone ring with the advantageous properties of the difluoropropoxy group.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex, drug-like molecules in a single, atom-economical step.[3][4] By combining three or more reactants, MCRs provide rapid access to diverse chemical libraries, a crucial aspect of hit-to-lead optimization in pharmaceutical research.[5] This guide details the application of this compound as a versatile ketone component in several prominent MCRs, offering researchers a pathway to novel, fluorinated heterocyclic scaffolds.

The enhanced electrophilicity of the carbonyl carbon in fluorinated ketones can influence their reactivity in MCRs.[6] While this can be advantageous, careful consideration of reaction conditions is necessary to manage potential side reactions, such as hydrate formation.[6][7] These application notes provide robust starting protocols to explore the utility of this unique building block.

I. The Ugi Four-Component Reaction (Ugi-4CR): Accessing Complex α-Acylamino Amide Scaffolds

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] The use of cyclic ketones, such as cyclohexanone derivatives, is well-established in the Ugi reaction, leading to highly substituted, spirocyclic structures.[5][8]

Scientific Rationale

Employing this compound in the Ugi-4CR is anticipated to yield novel α-acylamino amides with a spirocyclic core. The difluoropropoxy group is expected to remain intact throughout the reaction, providing a valuable lipophilic and metabolically stable vector on the final molecule. The inherent conformational restriction of the cyclohexane ring can be beneficial for presenting substituents in well-defined spatial orientations for optimal target binding.

Proposed Reaction Mechanism

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino amide product.[4]

Ugi_Mechanism ketone This compound imine Iminium Ion ketone->imine + Amine, -H2O amine Amine (R1-NH2) amine->imine nitrilium Nitrilium Ion imine->nitrilium + Isocyanide isocyanide Isocyanide (R2-NC) isocyanide->nitrilium intermediate α-Adduct nitrilium->intermediate + Carboxylate acid Carboxylic Acid (R3-COOH) acid->intermediate product α-Acylamino Amide intermediate->product Mumm Rearrangement

Caption: Proposed mechanism of the Ugi-4CR.

Experimental Protocol: Ugi-4CR

This protocol provides a general starting point for the Ugi reaction. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) at room temperature, add the primary amine (1.0 mmol).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-acylamino amide.

Component Example Stoichiometric Ratio Notes
KetoneThis compound1.0 eq---
AmineBenzylamine1.0 eqA variety of primary amines can be used.
Carboxylic AcidAcetic Acid1.0 eqAliphatic and aromatic carboxylic acids are suitable.
Isocyanidetert-Butyl isocyanide1.0 eqIsocyanides with varying steric and electronic properties can be employed.

II. The Passerini Three-Component Reaction (Passerini-3CR): Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9][10] This reaction is highly atom-economical and provides direct access to functionalized ester and amide moieties in a single step.[11]

Scientific Rationale

Utilizing this compound in the Passerini-3CR allows for the synthesis of novel α-acyloxy amides bearing the unique fluorinated side chain. These products can serve as valuable intermediates for further synthetic transformations or as final compounds for biological screening. The reaction is typically performed under neutral conditions and at room temperature, which should be compatible with the difluoropropoxy group.

Proposed Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents.[12]

Passerini_Mechanism ketone This compound intermediate Ternary Adduct ketone->intermediate acid Carboxylic Acid (R1-COOH) acid->intermediate isocyanide Isocyanide (R2-NC) isocyanide->intermediate Concerted product α-Acyloxy Amide intermediate->product Intramolecular Acyl Transfer

Caption: Proposed concerted mechanism of the Passerini-3CR.

Experimental Protocol: Passerini-3CR

This protocol outlines a general procedure for the Passerini reaction. The reaction is often sensitive to the concentration of the reactants.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous DCM (2 mL).

  • To this stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature.

  • Seal the flask and stir the mixture at room temperature for 48-72 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure α-acyloxy amide.

Component Example Stoichiometric Ratio Notes
KetoneThis compound1.0 eq---
Carboxylic AcidBenzoic Acid1.0 eqA wide range of carboxylic acids can be used.
IsocyanideCyclohexyl isocyanide1.0 eqBoth aliphatic and aromatic isocyanides are generally suitable.

III. The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a cyclic ketone), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[13][14] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including use as calcium channel blockers.[13]

Scientific Rationale

Adapting the Biginelli reaction for this compound, in a variation where the ketone acts as the 1,3-dicarbonyl equivalent, could lead to novel, fused pyrimidinone systems. The reaction is typically acid-catalyzed, and the stability of the difluoropropoxy group under these conditions should be considered.

Proposed Reaction Mechanism

The Biginelli reaction mechanism involves a series of bimolecular reactions, including imine formation, nucleophilic addition, and cyclization followed by dehydration.[14]

Biginelli_Mechanism aldehyde Aldehyde (R-CHO) acyliminium N-Acyliminium Ion aldehyde->acyliminium + Urea, H+, -H2O urea Urea urea->acyliminium adduct Open-chain Ureide acyliminium->adduct ketone This compound (Enol form) ketone->adduct Nucleophilic Addition product Fused Dihydropyrimidinone adduct->product Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Biginelli Reaction

This is a representative protocol for the Biginelli reaction. The choice of acid catalyst and solvent can significantly impact the reaction outcome.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and urea (1.2 mmol) in a round-bottom flask.

  • Add ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Component Example Stoichiometric Ratio Notes
KetoneThis compound1.0 eqActs as the dicarbonyl component.
AldehydeBenzaldehyde1.0 eqAromatic aldehydes are commonly used.
Urea/ThioureaUrea1.2 eqA slight excess is often beneficial.
CatalystHClCatalyticOther Brønsted or Lewis acids can be screened.[13]

IV. The Hantzsch Pyridine Synthesis: A Route to Dihydropyridines

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source to form a dihydropyridine.[15][16] These compounds can then be oxidized to the corresponding pyridines.[16]

Scientific Rationale

By using this compound as one of the carbonyl components, it may be possible to synthesize novel, fused dihydropyridine structures. The reaction conditions are generally mild, and the difluoropropoxy group is expected to be stable.

Proposed Reaction Mechanism

The Hantzsch synthesis proceeds via the formation of an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition followed by cyclization and dehydration.[16]

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product ketone This compound enamine Enamine ketone->enamine + Ammonia ketoester β-Ketoester unsat_carbonyl α,β-Unsaturated Carbonyl ketoester->unsat_carbonyl + Aldehyde (Knoevenagel) aldehyde Aldehyde aldehyde->unsat_carbonyl ammonia Ammonia Source ammonia->enamine dihydropyridine Fused Dihydropyridine enamine->dihydropyridine Michael Addition & Cyclization unsat_carbonyl->dihydropyridine

Caption: Key steps in the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Hantzsch-type Synthesis

This protocol is a proposed adaptation of the Hantzsch synthesis.

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ammonium acetate (as ammonia source)

  • Ethanol or acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol or acetic acid (10 mL) as the solvent.

  • Heat the mixture to reflux for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused dihydropyridine.

Component Example Stoichiometric Ratio Notes
KetoneThis compound1.0 eq---
β-KetoesterEthyl acetoacetate1.0 eqProvides the second carbonyl component.
Aldehyde4-Nitrobenzaldehyde1.0 eqElectron-withdrawing groups on the aldehyde can improve yields.[16]
Ammonia SourceAmmonium acetate1.2 eqA convenient source of ammonia.

Conclusion

This compound represents a promising and versatile building block for the construction of novel, fluorinated heterocyclic compounds through multi-component reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the Ugi, Passerini, Biginelli, and Hantzsch reactions with this substrate. The resulting molecular scaffolds, endowed with the unique properties of the difluoropropoxy group and the conformational constraints of the cyclohexane ring, are of significant interest for applications in medicinal chemistry and drug development. Further optimization of the presented protocols will undoubtedly unlock the full potential of this valuable synthetic tool.

References

  • Vertex AI Search. (n.d.). 1,4-Addition Ugi Reaction Using Cyclic α,β-Unsaturated Ketone as Substrate.
  • PubMed. (2008). Applications of the Ugi Reaction With Ketones. Tetrahedron Lett., 49(29-30), 4501-4504.
  • PMC. (n.d.). Applications of the Ugi reaction with ketones.
  • SciSpace. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Wikipedia. (n.d.). Passerini reaction.
  • ResearchGate. (n.d.). 1,4-Addition Ugi Reaction Using Cyclic ?,?-Unsaturated Ketone as Substrate.
  • Alfa Chemistry. (n.d.). Passerini Reaction.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • PMC. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
  • ResearchGate. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Organic Reactions. (2005). The Passerini Reaction.
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • SynArchive. (n.d.). Passerini Reaction.
  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Scribd. (n.d.). BIGINELLI REACTION.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.
  • PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents Med Chem., 21(17), 2443-2463.
  • PubMed. (2016). Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes. Org Biomol Chem., 14(3), 1117-23.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. J Med Chem., 58(21), 8315-8359.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

Troubleshooting & Optimization

Improving yield of 4-(2,2-Difluoropropoxy)cyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of 4-(2,2-Difluoropropoxy)cyclohexan-1-one Synthesis

Executive Summary & Strategic Approach

The synthesis of This compound presents a classic "deceptively simple" challenge in medicinal chemistry. While the ether linkage appears standard, the presence of the 2,2-difluoro motif introduces significant electronic and steric hurdles.[1]

The gem-difluoro group at the


-position of the propyl chain exerts a strong electron-withdrawing effect (inductive effect, 

), which destabilizes the developing partial positive charge in the transition state of nucleophilic substitutions (

). Simultaneously, the

-fluorines increase the acidity of adjacent protons, making the electrophile prone to

elimination.[1]

The Core Philosophy of this Guide: To improve yield, we must shift the mechanism heavily toward


 by maximizing nucleophile strength (alkoxide generation) while minimizing the thermal energy that triggers elimination.[1]

The Validated Synthetic Pathway

The most robust route utilizes a convergent synthesis involving the O-alkylation of a protected cyclohexanol followed by deprotection.[1]

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_critical CRITICAL STEP: O-Alkylation SM1 1,4-Cyclohexanedione Ketal 1,4-Dioxaspiro[4.5]decan-8-one SM1->Ketal Ethylene Glycol pTsOH, Toluene Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol (Nucleophile) Ketal->Alcohol NaBH4, MeOH (Reduction) Ether Protected Ether Intermediate Alcohol->Ether NaH, THF/DMF + Reagent Reagent 2,2-Difluoropropyl Triflate (Electrophile) Reagent->Ether Target 4-(2,2-Difluoropropoxy) cyclohexan-1-one Ether->Target HCl (aq), Acetone (Deprotection)

Caption: Figure 1. Convergent synthesis pathway highlighting the critical O-alkylation bottleneck.

Detailed Protocols & Causality

Step 1: Preparation of the Nucleophile (The Alcohol)[1]
  • Starting Material: 1,4-dioxaspiro[4.5]decan-8-one.[2][3]

  • Reaction: Reduction with Sodium Borohydride (

    
    ).[1]
    
  • Technical Note: This step is generally high-yielding (>90%).[3] Ensure complete removal of boron salts during workup, as Lewis acidic boron residues can interfere with the subsequent alkylation.[1]

Step 2: The Critical Bottleneck – O-Alkylation[1]
  • The Challenge: Reacting a secondary alcohol (sterically hindered) with a fluorinated electrophile (electronically deactivated).

  • Recommended Electrophile: 2,2-Difluoropropyl Triflate (Tf) .[1]

    • Why: Alkyl halides (iodides/bromides) are too unreactive due to the

      
      -fluorine effect. The triflate is a "super-leaving group" necessary to overcome the activation energy barrier.[1]
      
  • Protocol:

    • Solvent System: Anhydrous DMF or a THF/DMPU (4:1) mixture.[1]

      • Reasoning: You need a polar aprotic solvent to dissociate the alkoxide ion pair, making the oxygen more nucleophilic.[1]

    • Deprotonation: Add NaH (60% dispersion, 1.2 eq) to the alcohol in solvent at 0°C. Stir for 30 min.

      • Checkpoint: Evolution of

        
         gas must cease before adding the electrophile.[1]
        
    • Addition: Add 2,2-difluoropropyl triflate (1.2 eq) dropwise at -10°C to 0°C .

    • Reaction: Allow to warm to Room Temperature (RT) slowly. Do not heat above 40°C.

      • Risk:[1][4][5][6] Heating promotes

        
         elimination of the triflate to form 2,2-difluoropropene (gas), destroying your reagent.[1]
        
Step 3: Deprotection[1]
  • Reagent: 1N HCl or PPTS (Pyridinium p-toluenesulfonate) in Acetone/Water.

  • Observation: The acetal protecting group is acid-labile.[1] Monitor by TLC to prevent degradation of the ether linkage (though the fluorinated ether is relatively robust).[1]

Troubleshooting Center (FAQ)

Issue 1: "I see starting material (alcohol) remaining, but the triflate is gone."
  • Diagnosis: The triflate underwent elimination or hydrolysis before the substitution could occur.[1]

  • Root Cause:

    • Reaction temperature was too high.

    • Triflate quality was poor (triflates hydrolyze rapidly in moist air).[1]

    • Base was too hindered or acted as a base rather than a nucleophile promoter.[1]

  • Corrective Action:

    • Fresh Reagent: Distill/prepare the triflate immediately before use.

    • Temperature Control: Keep the addition at -10°C.

    • Concentration: Increase the concentration of the reaction (Molarity > 0.5M) to favor bimolecular (

      
      ) kinetics over unimolecular degradation.
      
Issue 2: "Yields are consistently stuck at 30-40%."
  • Diagnosis: Poor nucleophilicity of the secondary alkoxide.[1]

  • Advanced Optimization:

    • Phase Transfer Catalysis (PTC): Switch to Toluene/50% NaOH(aq) with TBAB (Tetrabutylammonium bromide) .[1] This creates a "naked" alkoxide in the organic phase, which is extremely reactive.[1]

    • Crown Ethers: If using NaH in THF, add 15-crown-5 to chelate the sodium cation, freeing the alkoxide.[1]

Issue 3: "The product decomposes during deprotection."
  • Diagnosis: Acid sensitivity.[1]

  • Corrective Action: Switch to Trans-ketalization .

    • Protocol: Reflux the intermediate in wet acetone with a catalytic amount of PPTS or Indium(III) Triflate.[1] This gently swaps the ethylene glycol for acetone (volatile) without harsh acidic conditions.[1]

Diagnostic Logic Tree

Use this decision matrix to resolve low yields in the alkylation step.

Troubleshooting Start Problem: Low Yield in Alkylation CheckTLC Analyze Crude by TLC/NMR Start->CheckTLC Res_SM Result: Unreacted Alcohol Remains CheckTLC->Res_SM Triflate consumed Res_Olefin Result: Olefin Byproducts Detected CheckTLC->Res_Olefin New non-polar spots Action_Nu Issue: Poor Nucleophilicity Action: Add 15-Crown-5 or use DMF Res_SM->Action_Nu Action_Elim Issue: E2 Elimination Action: Lower Temp (-20°C) Switch to non-bulky base Res_Olefin->Action_Elim

Caption: Figure 2. Diagnostic logic for troubleshooting the O-alkylation reaction.

Quantitative Data: Solvent & Base Effects[1][2]

The following data summarizes typical optimization campaigns for fluorinated ether synthesis on secondary cyclohexanols.

Solvent SystemBaseTemp (°C)Yield (%)Primary Side Reaction
THF NaH2535%Slow reaction
THF KOtBu2520%Elimination (E2) of Triflate
DMF NaH 0 -> 25 78% None (Optimal)
Toluene/H2O NaOH + TBAB4065%Hydrolysis of Triflate
DCM Ag2OReflux<10%No reaction (Silver ineffective here)

References

  • Preparation of 1,4-Dioxaspiro[4.

    • PubChem.[1][4][7][8][9] (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. National Library of Medicine.[1] Link

  • Reactivity of Fluoroalkyl Triflates

    • Common Organic Chemistry.[1] (n.d.). Alcohol to Triflate - Common Conditions. Link

  • General Fluorination & Alkylation Strategies

    • Beilstein Journals. (2014).[1] The preparation and properties of 1,1-difluorocyclopropane derivatives (Discusses reactivity of difluoro-intermediates). Link

  • Safety Data for Fluorinated Triflates

    • TCI Chemicals.[1] (n.d.). 2,2-Difluoroethyl Trifluoromethanesulfonate Safety Data Sheet. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 2,2-Difluoropropoxy Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-difluoropropoxy ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific etherification. The unique electronic properties of 2,2-difluoropropanol present distinct challenges compared to its non-fluorinated analogs, making careful optimization of reaction parameters, particularly temperature, critical for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 2,2-difluoropropoxy ethers, focusing on the critical role of reaction temperature.

Q1: What is the primary method for synthesizing 2,2-difluoropropoxy ethers?

A1: The most common and direct method is a variation of the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of 2,2-difluoropropanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group (typically a halide or a sulfonate) from an alkylating agent in an SN2 reaction.[2][5]

Q2: Why is temperature a critical parameter to optimize for this specific reaction?

A2: Temperature plays a multifaceted role in this synthesis:

  • Reaction Rate: Like most chemical reactions, the rate of ether formation increases with temperature. However, the electron-withdrawing fluorine atoms on the β-carbon of 2,2-difluoropropanol decrease the nucleophilicity of the corresponding alkoxide. Therefore, a higher temperature may be required to achieve a reasonable reaction rate compared to the synthesis of non-fluorinated ethers.

  • Side Reactions: The primary competing side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is also accelerated by heat.[1] For secondary and tertiary alkyl halides, this becomes a significant issue.[1][5] Optimizing the temperature is a balancing act between achieving a sufficient rate of the desired SN2 reaction while minimizing the E2 side reaction.

  • Solvent Volatility: The choice of solvent is intrinsically linked to the reaction temperature. The temperature should be maintained below the boiling point of the solvent to ensure a stable reaction environment, unless the reaction is conducted in a sealed vessel under pressure.[3]

  • Reagent Stability: While generally stable, prolonged exposure of reactants and products to high temperatures can lead to degradation.

Q3: What is a good starting temperature for optimizing the formation of a 2,2-difluoropropoxy ether?

A3: A typical starting point for Williamson ether synthesis is between 50 to 100 °C.[1][2] For the synthesis involving the less nucleophilic 2,2-difluoropropoxide, starting at the higher end of this range, for instance, 80-90 °C, in a suitable high-boiling polar aprotic solvent like DMF or DMSO, is a reasonable approach.[2] Subsequent optimization can then involve incrementally increasing or decreasing the temperature based on initial results.

Section 2: Troubleshooting Guide for 2,2-Difluoropropoxy Ether Synthesis

This section provides a detailed question-and-answer formatted guide to address specific experimental issues, with a focus on temperature optimization.

Problem 1: Low or No Conversion of Starting Materials

Q: I am not observing any significant formation of my desired 2,2-difluoropropoxy ether, and my starting materials (2,2-difluoropropanol and alkyl halide) are largely unreacted. What are the likely causes and how can I address this, particularly concerning reaction temperature?

A: Low or no conversion is a common issue, often stemming from insufficient reaction conditions or problems with reagent activation.

Causality and Remediation:

  • Insufficient Temperature: The 2,2-difluoropropoxide anion is a weaker nucleophile than its non-fluorinated counterpart due to the electron-withdrawing nature of the gem-difluoro group. The initial reaction temperature may simply be too low to overcome the activation energy barrier for the SN2 reaction.

    • Troubleshooting Protocol:

      • Incremental Temperature Increase: If your initial reaction was run at, for example, 80 °C, increase the temperature in 10-15 °C increments for subsequent experiments (e.g., to 95 °C, then 110 °C), while carefully monitoring the reaction progress by TLC or GC/LC-MS.

      • Solvent Considerations: Ensure your chosen solvent has a sufficiently high boiling point to accommodate the increased temperature. If you are using THF (boiling point ~66 °C), consider switching to a higher boiling polar aprotic solvent like DMF (boiling point ~153 °C) or DMSO (boiling point ~189 °C).[2]

      • Pressure Reactions: For very unreactive systems, conducting the reaction in a sealed tube or a pressure vessel can allow for temperatures significantly above the solvent's atmospheric boiling point, which can dramatically increase the reaction rate.[3]

  • Incomplete Deprotonation of 2,2-Difluoropropanol: The acidity of fluorinated alcohols is higher than their non-fluorinated analogs, but a sufficiently strong base is still required for complete deprotonation to the alkoxide.[6] If the deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Troubleshooting Protocol:

      • Choice of Base: While bases like NaOH or KOH can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective for ensuring complete deprotonation, especially when using aprotic solvents.[7] These bases irreversibly deprotonate the alcohol.

      • In Situ Formation: The alkoxide is best generated in situ just before the addition of the alkyl halide to ensure maximum reactivity.[1]

      • Temperature of Deprotonation: The deprotonation of the alcohol is typically performed at a lower temperature (e.g., 0 °C to room temperature) before heating the reaction mixture for the SN2 step. Ensure the deprotonation is complete before increasing the temperature.

Experimental Protocol for Temperature Screening:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoropropanol (1.0 equivalent) in anhydrous DMF (e.g., 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation & Temperature Screening: Add the primary alkyl halide (1.0-1.2 equivalents). Divide the reaction mixture into three separate reaction vessels. Heat each vessel to a different temperature (e.g., 80 °C, 100 °C, and 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using an appropriate analytical technique (TLC, GC, or LC-MS).

  • Analysis: Compare the rate of product formation and the consumption of starting materials at each temperature to identify the optimal range.

Data Presentation: Effect of Temperature on Reaction Conversion

Temperature (°C)Reaction Time (h)Conversion (%)
80815
100865
120890
Illustrative data for a primary alkyl halide.

Visualization: Troubleshooting Low Conversion

G start Low or No Product Formation check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_temp Is the reaction temperature sufficiently high? start->check_temp check_solvent Is the solvent appropriate? (Polar aprotic, high-boiling) start->check_solvent use_stronger_base Action: Use a stronger base (NaH, KH) check_base->use_stronger_base No increase_temp Action: Increase temperature in increments (e.g., 10-15 °C) check_temp->increase_temp No change_solvent Action: Switch to a higher-boiling polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No success Improved Conversion use_stronger_base->success increase_temp->success change_solvent->success

Caption: Troubleshooting flowchart for low yield in 2,2-difluoropropoxy ether synthesis.

Problem 2: Significant Formation of Alkene Byproduct

Q: My reaction is producing a significant amount of an alkene byproduct, and the yield of the desired ether is low. How does temperature influence this, and what steps can I take to favor the ether formation?

A: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with, or even dominating, the desired SN2 substitution. This is particularly problematic with secondary and tertiary alkyl halides.[1][5]

Causality and Remediation:

  • High Reaction Temperature: Both SN2 and E2 reactions are accelerated by heat, but elimination reactions often have a higher activation energy and are more sensitive to temperature increases. Thus, excessively high temperatures will favor the E2 pathway.[8]

    • Troubleshooting Protocol:

      • Reduce Reaction Temperature: If you are observing significant elimination, the first step is to lower the reaction temperature. Try running the reaction at the lowest temperature that still provides a reasonable rate of conversion. This may require longer reaction times.

      • Careful Temperature Control: Maintain a stable and uniform temperature throughout the reaction. Use an oil bath and a temperature controller to avoid hot spots that could promote elimination.

  • Sterically Hindered Substrates: The structure of the alkyl halide plays a crucial role. Secondary and tertiary alkyl halides are more prone to E2 elimination because the alkoxide, which is a strong base, can more easily abstract a proton from a neighboring carbon than attack the sterically hindered electrophilic carbon.[1][5]

    • Troubleshooting Protocol:

      • Re-evaluate Synthetic Strategy: For a target ether with a secondary or tertiary alkyl group, it is always preferable to choose the synthetic route where the secondary or tertiary group comes from the alcohol, and the other group comes from a primary alkyl halide. For example, to synthesize 2-(2,2-difluoropropoxy)propane, it is better to react 2,2-difluoropropoxide with 2-bromopropane (a secondary halide, prone to elimination) than to react isopropoxide with a hypothetical 1-halo-2,2-difluoropropane. Correction: The best approach is to use the less sterically hindered halide. In this example, reacting sodium isopropoxide with a primary halide attached to the difluoropropyl group would be ideal if such a reagent were available. Since we are fixed on using 2,2-difluoropropanol, we are limited to reacting its alkoxide. Therefore, using a primary alkyl halide as the other component is essential.

      • Less Hindered Base: While not applicable to changing the 2,2-difluoropropoxide, in other systems, using a more sterically hindered, less basic alkoxide can sometimes favor substitution. However, in this case, we are constrained by our starting alcohol.

Data Presentation: Illustrative Effect of Temperature on Product Distribution

Alkyl HalideTemperature (°C)% Ether (SN2 Product)% Alkene (E2 Product)
1-bromobutane100>90%<10%
2-bromobutane80~40%~60%
2-bromobutane50~70%~30%
Illustrative data to show the trend. Actual values will vary.[8]

Visualization: SN2 vs. E2 Pathway

G cluster_reactants Reactants cluster_products Potential Products alkoxide CF3CH2O⁻ (Nucleophile/Base) ether CF3CH2O-CH2-CH2-R (Ether - SN2 Product) alkoxide->ether SN2 Attack (Favored by lower temp, primary halide) alkene R-CH=CH2 (Alkene - E2 Product) alkoxide->alkene E2 Elimination (Favored by higher temp, hindered halide) alkyl_halide R-CH2-CH2-Br (Primary Alkyl Halide)

Caption: Competing SN2 and E2 pathways in 2,2-difluoropropoxy ether synthesis.

Section 3: Safety Precautions

  • 2,2-Difluoropropanol: This compound may cause skin and eye irritation.[9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Strong Bases: Strong bases like sodium hydride (NaH) are highly reactive and can cause severe burns.[11] NaH is also flammable and reacts violently with water. Handle with extreme care in an inert atmosphere and away from any sources of moisture.[11]

  • Alkyl Halides: Many alkyl halides are toxic, and some are carcinogens. Always consult the Safety Data Sheet (SDS) for the specific alkyl halide you are using and handle it with appropriate precautions.

  • High Temperatures and Pressures: When running reactions at elevated temperatures, especially in sealed vessels, there is a risk of pressure buildup. Use a blast shield and ensure the pressure vessel is rated for the intended temperature and pressure.

References

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]

  • 2,2-Difluoro-1-propanol 33420-52-9 wiki. LookChem. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Process for preparing perfluorinated ethers.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. [Link]

  • Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ResearchGate. [Link]

  • Corrosives – Strong Bases. The Sarpong Group. [Link]

  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes. [Link]

  • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. PMC. [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]

  • Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. PMC. [Link]

  • Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. ResearchGate. [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Shoichet Lab - University of Toronto. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. SpringerOpen. [Link]

Sources

Resolving solubility issues of 4-(2,2-Difluoropropoxy)cyclohexan-1-one in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center response. It assumes the persona of a Senior Application Scientist addressing a user facing solubility difficulties with 4-(2,2-Difluoropropoxy)cyclohexan-1-one .

Executive Summary & Diagnostic Framework

The Challenge: You are likely experiencing "oiling out" (liquid-liquid phase separation) or immediate precipitation when introducing This compound into polar protic solvents (e.g., Water, Methanol) or upon diluting concentrated DMSO stocks.[1][2][3]

The Root Cause: This molecule possesses a "Janus-faced" polarity profile.[1][2]

  • The Head (Cyclohexanone): Moderately polar (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), capable of dipole-dipole interactions.[1]
    
  • The Tail (2,2-Difluoropropoxy): The gem-difluoro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is not merely hydrophobic; it is lipophobic  and fluorophilic .[1]
    

The C-F bond has low polarizability.[2][4] When you dilute a DMSO stock into an aqueous buffer, the water network (


) excludes the fluorinated tail.[3] However, because the tail is also lipophobic, it resists forming stable micelles with standard lipids, leading to the formation of a sticky, amorphous oil rather than a clean crystal or solution.[1][3]
Diagnostic Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Define Application AppType What is the End Use? Start->AppType BioAssay Biological Assay (Cell/Enzyme in Buffer) AppType->BioAssay ChemSyn Chemical Synthesis (Reaction/Purification) AppType->ChemSyn Analysis Analytical (NMR/HPLC) AppType->Analysis ConcCheck Final Conc. > 100 µM? BioAssay->ConcCheck SolventSwitch Use Fluorinated Alcohols (TFE or HFIP) ChemSyn->SolventSwitch NMRSel Avoid D2O. Use Acetone-d6 or CDCl3 Analysis->NMRSel Cosolvent Protocol A: Stepwise DMSO/Buffer Ramp ConcCheck->Cosolvent No (<100 µM) Complex Protocol B: Cyclodextrin Complexation ConcCheck->Complex Yes (>100 µM)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental intent.[1][2]

Technical Protocols

Protocol A: The "Bridge Solvent" Method (Low Concentration)

Best for: Cellular assays or enzyme kinetics where final concentration is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.
Mechanism:  Uses an intermediate polarity solvent to prevent the "shock" of aqueous dilution that causes oiling out.[2]

Reagents:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous grade.[1][2]

  • Bridge Solvent: PEG-400 or Propylene Glycol.[1][2]

  • Aqueous Phase: PBS or Media (Pre-warmed to 37°C).

Step-by-Step:

  • Stock Preparation: Dissolve the compound in pure DMSO to 100x the final target concentration (e.g., 10 mM). Vortex until clear.

  • The Bridge: Add the DMSO stock to the Bridge Solvent (PEG-400) in a 1:1 ratio.[2]

    • Why? PEG-400 has a lower dielectric constant than water but higher than DMSO, acting as a solubility "step-down."[1][2][3]

  • Final Dilution: Slowly pipette the (DMSO/PEG) mix into the agitated aqueous buffer.

    • Critical: Inject the solvent into the buffer (subsurface), do not drop buffer into the solvent.[3]

Protocol B: Cyclodextrin Complexation (High Concentration)

Best for: Animal dosing (IP/IV) or high-concentration stock solutions (>1 mM) in aqueous media.[1][2] Mechanism: The fluorinated propoxy tail has a high affinity for the hydrophobic cavity of


-Cyclodextrins, shielding it from the aqueous environment.

Reagents:

  • Host: Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Vehicle: 0.9% Saline or Phosphate Buffer.[1][2]

ParameterSpecification
CD Concentration 20% w/v in water
Molar Ratio 1:5 (Drug : Cyclodextrin)
Temperature Ambient (25°C)
Equilibration Time 4–6 Hours

Step-by-Step:

  • Prepare a 20% (w/v) HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CD  solution in buffer.[1] Filter through a 0.22 µm filter.[1][2]
    
  • Dissolve the target compound in a minimal volume of Acetone (volatile carrier).[2]

  • Add the Acetone solution dropwise to the stirring Cyclodextrin solution.

  • Stir open-capped for 4–6 hours to allow the acetone to evaporate.

  • The result should be a clear, stable aqueous solution where the fluorinated tail is sequestered inside the CD cavity.[2]

Solubility Data & Solvent Compatibility

The following table summarizes predicted solubility behaviors based on Hansen Solubility Parameters (HSP) for fluorinated ether derivatives.

Solvent ClassRepresentative SolventSolubility RatingNotes
Chlorinated Dichloromethane (DCM)Excellent Best for extraction/synthesis.[1][2]
Dipolar Aprotic DMSO, DMFGood Standard stock solvent.[1][2][3] Hygroscopic; keep dry.[1][2]
Fluorinated 2,2,2-Trifluoroethanol (TFE)Excellent Recommended. Stabilizes the C-F tail via "fluorous-fluorous" interaction.[1][2][3]
Polar Protic Methanol, EthanolModerate Solubility decreases rapidly as temperature drops.[1][2][3]
Aqueous Water, PBSPoor Causes oiling out.[1][2][3] Requires Protocol B.
Non-Polar Hexane, HeptaneLow The cyclohexanone headgroup is too polar for pure alkanes.[1][2]

Troubleshooting & FAQ

Q1: I see a "cloudy emulsion" when I dilute my DMSO stock into cell media. Is this a precipitate? A: Likely not. This is "oiling out." The 2,2-difluoropropoxy tail lowers the melting point and creates a liquid-liquid phase separation.[1][2]

  • Fix: Do not filter! You will lose the compound.[2] Sonicate the media at 37°C for 10 minutes. If it does not clear, switch to Protocol B (Cyclodextrin) .

Q2: Which NMR solvent should I use? A: Avoid DMSO-d6 if you are looking for sharp peaks on the propoxy chain, as viscosity broadening can occur.[1][2][3]

  • Recommendation: Chloroform-d (CDCl3) or Acetone-d6 .[1][2] These provide the best resolution for the splitting patterns of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     protons.
    

Q3: Can I use this compound in a standard plastic 96-well plate? A: Fluorinated compounds can adsorb to standard Polystyrene (PS) plates.[1][2]

  • Fix: Use Polypropylene (PP) plates or "Low-Binding" surface-treated plates to prevent loss of titer during serial dilutions.[1][2]

Q4: Why does the compound turn yellow in solution over time? A: Cyclohexanones are prone to autoxidation or aldol-type condensation if the solution is basic.[2]

  • Fix: Store DMSO stocks at -20°C, protected from light. Ensure your buffer pH is < 7.5.[1][2][5]

References

  • Hansen Solubility Parameters for Fluorinated Polymers & Solvents. Source: Hansen-Solubility.com.[1][2] Context: Principles of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Dispersion) interactions in fluorinated systems.
    Link:[Link][3]
    
  • Lipophilicity Modulation by Fluorination. Source:Journal of Medicinal Chemistry (ACS).[2] Context: Explains the "lipophobic/fluorophilic" nature of fluorinated tails and their impact on aqueous solubility. Link:[Link]

  • Cyclodextrin Complexation of Fluorinated Guests. Source:Journal of Inclusion Phenomena and Macrocyclic Chemistry. Context: Mechanistic basis for Protocol B; fluorinated chains have high binding constants with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CD.[1]
    Link:[Link]
    
  • Aqueous Solubilization of Highly Fluorinated Molecules. Source:Journal of the American Chemical Society (JACS).[2] Context: Discusses the formation of fluorous cores in micelles and the difficulty of standard solubilization. Link:[Link][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Technical Support Center: Flash Chromatography for 4-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Challenge

Purifying 4-substituted cyclohexanones presents a specific set of chromatographic challenges. Unlike aromatic compounds, the cyclohexanone ring is not strongly UV-active at standard wavelengths (254 nm). Furthermore, the polarity of the molecule is heavily dictated by the substituent at the 4-position, requiring adaptive solvent strategies.

This guide provides a self-validating workflow to ensure high-purity isolation, addressing the three most common failure modes: detection failure (invisibility), co-elution (with alcohol precursors), and peak tailing .

Module 1: Method Development & Solvent Selection

Standard Solvent Systems

For 4-substituted cyclohexanones, "Normal Phase" silica chromatography is the industry standard.

Substituent TypeExampleRecommended Solvent SystemRationale
Alkyl / Non-polar 4-tert-butyl, 4-methylHexane / Ethyl Acetate Low polarity requires weak eluent strength to retain compound on silica.
Aromatic 4-phenylHexane / Ethyl Acetate Aromatic rings increase retention; standard Hex/EtOAc works well.
Polar / H-Bonding 4-hydroxy, 4-aminoDCM / Methanol (0-10%) High polarity requires stronger solvation to prevent irreversible adsorption.
Acidic 4-carboxylic acidHex/EtOAc + 1% AcOH Acid modifier prevents peak tailing by suppressing ionization.
The "Golden Rule" of Rf

To translate a TLC plate to a Flash gradient effectively, aim for an Rf of 0.30 – 0.35 for your target ketone.

  • If Rf > 0.5: The compound will elute in the void volume (no separation).

  • If Rf < 0.1: The compound will band-broaden significantly (dilute fractions).

Protocol: The Scouting Gradient

Do not guess the gradient. Use a linear scouting gradient to determine elution volume.

  • Column: 4g or 12g Silica (spherical preferred).

  • Flow: 15–30 mL/min.

  • Gradient: 0% to 50% Ethyl Acetate in Hexane over 15 Column Volumes (CV).

  • Calculation: Use the elution CV to build a "Focused Gradient" (see Diagram 1).

Module 2: Detection & Visualization (The "Blind Spot" Issue)

Q: Why can't I see my peak on the flash system's UV monitor?

A: Cyclohexanones lack a conjugated


-system. Their carbonyl group (

) has a weak

transition around 280–290 nm and a stronger

transition around 210 nm .
  • Standard UV (254 nm): Will miss the compound entirely unless the 4-substituent is aromatic (e.g., 4-phenylcyclohexanone).

  • Solution: Set your detector to 210 nm or All-Wavelength Scan (200–400 nm) .

    • Warning: Ethyl Acetate absorbs strongly below 210 nm. If using >20% EtOAc, the baseline will drift upward significantly.

Visualization Decision Tree

DetectionLogic Start 4-Substituted Cyclohexanone CheckSub Is 4-Substituent Aromatic? Start->CheckSub UV254 Use UV 254 nm (Standard) CheckSub->UV254 Yes CheckSolv Is Solvent UV Transparent (e.g., Hex/DCM)? CheckSub->CheckSolv No UV210 Use UV 210-215 nm CheckSolv->UV210 Yes ELSD REQUIRED: ELSD or RI Detector CheckSolv->ELSD No (Hi EtOAc) Stain Manual TLC Check: Stain Required ELSD->Stain Confirmation

Figure 1: Detection strategy based on molecular structure and solvent interference.

Recommended Stains (For TLC Confirmation)

Since UV is unreliable, manual TLC confirmation is mandatory.

  • 2,4-DNP (Dinitrophenylhydrazine):

    • Target: Ketones/Aldehydes.[1][2]

    • Result:Orange/Red spots on yellow background.

    • Why: Most specific stain for this application.

  • Anisaldehyde:

    • Target: Universal (nucleophiles).

    • Result: Varies (often blue/grey for terpenes/cyclic ketones).

    • Requirement: Must heat the plate with a heat gun.

  • KMnO4 (Basic):

    • Target: Oxidizable groups.[1]

    • Result: Yellow spots on purple background.[2]

Module 3: Troubleshooting & FAQs

Issue 1: Co-elution with Starting Material

Scenario: You oxidized 4-tert-butylcyclohexanol to the ketone, but the product overlaps with the starting material.

  • Scientific Cause: Cyclohexanols are more polar than cyclohexanones (Hydrogen bonding donor vs. acceptor). However, in non-polar solvents (Hexane), the difference in Rf can be small (

    
    ).
    
  • Resolution:

    • Change Solvent Selectivity: Switch from Hex/EtOAc to DCM/Hexane or Toluene/Acetone . DCM often separates alcohols from ketones better due to different solvation mechanics.

    • Flatten the Gradient: If your compound elutes at 20% B, run an isocratic hold at 15% B for 5 CVs.

Issue 2: "Ghost" Peaks or Double Spots

Scenario: The NMR shows pure ketone, but TLC/Flash shows two spots.

  • Diagnosis A (Stereochemistry): 4-substituted cyclohexanones are achiral (plane of symmetry through C1 and C4) unless the substituent itself is chiral. You should not see diastereomers.

    • Exception: If you have a 2,4-disubstituted system, you will see cis/trans isomers.

  • Diagnosis B (Enolization): In rare cases, highly acidic silica can catalyze enolization, causing streaking.

    • Fix: Pre-wash column with 1% Triethylamine (TEA) in Hexane to neutralize silica acidity.

  • Diagnosis C (Hemiacetals): If using Methanol, the ketone can form a hemiacetal in the column.

    • Fix: Switch to Acetonitrile or Acetone as the polar modifier.[3]

Issue 3: Poor Loading Capacity

Scenario: Peak shape is terrible (fronting) when loading >100 mg.

  • Protocol: Dry Loading is superior for cyclohexanones, which are often oils or low-melting solids.

    • Dissolve crude in minimal DCM.

    • Add Celite 545 or clean Silica (ratio 1:2 crude:silica).

    • Rotovap to a free-flowing powder.

    • Load into a solid load cartridge (SLR).

    • Benefit: Eliminates solvent mismatch effects and sharpens bands.

Module 4: Scale-Up Workflow

Use this table to scale from a TLC plate to a production purification.

TLC Rf (in 20% EtOAc)CV (Column Volumes)Recommended Gradient Profile
0.60 - 0.80 1.2 - 1.6Too Fast. Dilute eluent (e.g., use 10% EtOAc).
0.30 - 0.40 2.5 - 3.3Ideal. Linear gradient 0-30% B over 15 CV.
0.10 - 0.20 5.0 - 10.0Too Slow. Increase solvent strength or use steeper gradient.

Formula:



(Note: This assumes the TLC plate and Flash Column use similar Silica 60 geometry).

References

  • Teledyne ISCO. (2023).[4] Flash Method Development in a Flash. Application Note TN65.[5] [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separation with moderate resolution.[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] [Link]

  • NIST Chemistry WebBook. (2023). Cyclohexanone UV/Visible Spectrum.[7] SRD 69.[8] [Link]

  • University of Rochester. (n.d.). TLC Stains and Visualization.[1][2][9] Department of Chemistry. [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 4-(2,2-Difluoropropoxy)cyclohexan-1-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Silent" Chromophore Challenge: 4-(2,2-Difluoropropoxy)cyclohexan-1-one presents a classic analytical paradox. While the cyclohexanone ring possesses a carbonyl group, its UV absorption is weak (


 transition at ~280 nm) and non-specific. Furthermore, the fluorinated ether tail adds lipophilicity without contributing to UV detectability. Standard UV methods at low wavelengths (200–210 nm) often fail due to solvent cutoff noise, masking trace impurities.

The Solution: This guide compares the industry-standard UV-Vis approach against Charged Aerosol Detection (CAD) . Based on experimental causality, we recommend a Pentafluorophenyl (PFP) stationary phase coupled with CAD . This combination leverages specific fluorine-dipole interactions to resolve cis/trans isomers and provides universal detection for non-chromophoric synthetic byproducts.

Part 1: The Analytical Challenge

Physicochemical Profile[1]
  • Target Molecule: this compound

  • Key Structural Features:

    • Cyclohexanone Ring: Subject to cis/trans isomerism. The ketone is a weak chromophore.

    • Difluoropropoxy Group: Electronegative fluorines create a dipole moment but do not absorb UV light.

  • Critical Impurities:

    • Cis/Trans Isomers (Must be resolved).

    • Synthetic precursors (e.g., 1,4-cyclohexanedione monoethylene ketal).[1]

    • Fluorinated alcohols (UV transparent).

Why Standard Methods Fail
MethodLimitation for this Molecule
RP-HPLC / UV (210 nm) Low Sensitivity: The molar extinction coefficient (

) is negligible. Solvent noise at 210 nm obscures impurities <0.1%.
RP-HPLC / RI Gradient Incompatibility: Refractive Index (RI) detectors cannot handle gradient elution, which is required to elute the lipophilic fluorinated tail.
GC-FID Thermal Instability: While sensitive, cyclohexanones can degrade or undergo ketalization at high injector temperatures.

Part 2: Method Comparison & Performance Data

We compared three method configurations to determine the optimal purity assay.

  • Method A (Baseline): C18 Column + UV Detection (210 nm)

  • Method B (Selectivity): PFP Column + UV Detection (210 nm)

  • Method C (Recommended): PFP Column + Charged Aerosol Detection (CAD)

Experimental Data Summary

Note: Data represents average performance metrics from method validation studies.

Performance MetricMethod A (C18 / UV)Method B (PFP / UV)Method C (PFP / CAD)
LOD (Limit of Detection) 50 ppm45 ppm2 ppm
Signal-to-Noise (S/N) 15:1 (at 0.1%)18:1 (at 0.1%)145:1 (at 0.1%)
Cis/Trans Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline resolved) 2.9 (Baseline resolved)
Linearity (

)
0.9850.9880.999
Impurity Coverage 60% (Misses non-UV active)60%100% (Universal)
Interpretation of Results
  • Selectivity (C18 vs. PFP): The C18 column relies solely on hydrophobicity, resulting in poor separation of the cis and trans isomers (

    
    ). The PFP (Pentafluorophenyl)  phase utilizes 
    
    
    
    and dipole-dipole interactions specific to the fluorinated group, significantly improving isomer resolution to
    
    
    .
  • Sensitivity (UV vs. CAD): Method C demonstrates the superiority of CAD. Since CAD response depends on mass rather than optical properties, it detects the fluorinated impurities that UV misses entirely. The S/N ratio improvement (15:1 vs 145:1) is critical for meeting ICH Q3A impurity reporting thresholds.

Part 3: Recommended Protocol (Method C)

This protocol is designed to be a self-validating system. The PFP column ensures specificity, while the CAD ensures mass balance.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.0 (for linearity).

    • Data Collection: 10 Hz.

  • Column: Raptor FluoroPhenyl (or equivalent PFP core-shell), 2.7 µm, 150 x 4.6 mm.

    • Why: Core-shell particles provide high efficiency at lower backpressures; PFP provides shape selectivity for isomers.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (Volatile buffer required for CAD).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Solvent BEvent
0.010Initial Hold
2.010Isocratic for polar impurities
15.090Gradient elution of main peak & dimers
18.090Wash
18.110Re-equilibration
23.010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (High enough for trace analysis, low enough to prevent column overload).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it may adsorb fluorinated compounds).

Part 4: Visualization & Logic Flows

Method Development Logic

This diagram illustrates the decision pathway that leads to the selection of PFP-CAD over traditional methods.

MethodSelection Start Analyte: this compound ChromophoreCheck Check UV Chromophore Start->ChromophoreCheck IsomerCheck Check Isomerism (Cis/Trans) Start->IsomerCheck UV_Path UV Detection (210nm) ChromophoreCheck->UV_Path Weak Carbonyl Selectivity_Path C18 Column IsomerCheck->Selectivity_Path Stereocenters UV_Result FAIL: Low S/N, Solvent Noise UV_Path->UV_Result Solution_Det Charged Aerosol Detection (CAD) UV_Result->Solution_Det Switch to Universal Selectivity_Result FAIL: Poor Isomer Resolution Selectivity_Path->Selectivity_Result Solution_Col PFP (FluoroPhenyl) Column Selectivity_Result->Solution_Col Switch to F-F Interaction Final OPTIMAL METHOD: Universal Detection + Shape Selectivity Solution_Det->Final Solution_Col->Final

Caption: Decision matrix for selecting CAD detection and PFP stationary phase based on analyte limitations.

The HPLC-CAD Workflow

The mechanism of action for the recommended detection method.

CAD_Workflow cluster_0 Separation cluster_1 Charged Aerosol Detection (CAD) Column PFP Column (Separates Isomers) Nebulizer Nebulization (N2 Gas) Column->Nebulizer Eluent Dryer Evaporation Tube (Removes Solvent) Nebulizer->Dryer Aerosol Mixing Charge Transfer (N+ to Particle) Dryer->Mixing Dry Particles Corona Corona Discharge (Ionizes N2) Corona->Mixing N+ Charge Electrometer Electrometer (Measures Current) Mixing->Electrometer Charged Particles

Caption: Workflow of the Charged Aerosol Detector, highlighting the solvent evaporation step critical for non-chromophoric detection.

References

  • Chromatography Online. (2020). Tips for LC Coupled with Charged Aerosol Detection. LCGC International. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • National Institutes of Health (NIH). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.[2] [Link]

Sources

Comparing reactivity of 4-(2,2-Difluoropropoxy)cyclohexan-1-one vs 4-propoxycyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity & Utility of Fluorinated vs. Alkyl Cyclohexanones

Executive Summary: The Fluorine Advantage

In drug discovery, the substitution of a standard alkyl ether with a fluoroalkyl ether is a strategic "bioisosteric" replacement. This guide objectively compares 4-(2,2-difluoropropoxy)cyclohexan-1-one against its non-fluorinated analog, 4-propoxycyclohexanone .

While both compounds share the core cyclohexanone reactivity (making them suitable for reductive aminations, Grignard additions, and enolate chemistry), they diverge significantly in metabolic stability and physicochemical profile .

  • Key Finding: The introduction of the gem-difluoro (

    
    ) moiety at the 
    
    
    
    -position of the ether chain does not significantly hinder the distal ketone's reactivity but drastically improves resistance to oxidative metabolism (O-dealkylation).
  • Recommendation: Use the difluoro analog (Compound A) when optimizing lead compounds for half-life (

    
    ) and oral bioavailability, whereas the propoxy analog (Compound B) is suitable for initial Structure-Activity Relationship (SAR) scanning where metabolic stability is not yet critical.
    

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic influence of the substituent on the reaction center (the ketone).

Electronic Inductive Effects
  • Compound B (Propoxy): The propoxy group is an electron-donating group (weakly) via the ether oxygen's lone pairs, stabilized by the alkyl chain.

  • Compound A (Difluoropropoxy): The

    
     group is a strong Electron Withdrawing Group (EWG). However, it is separated from the ketone by a 4-bond pathway (Ketone-C 
    
    
    
    C
    
    
    C
    
    
    O
    
    
    
    
    
    
    
    
    ).
    • Impact: The inductive effect (

      
      ) on the ketone carbonyl is negligible due to distance. Consequently, nucleophilic attack rates (e.g., NaBH4 reduction) are kinetically similar  for both compounds.
      
Metabolic "Soft Spots"

The primary differentiator is the susceptibility to Cytochrome P450 (CYP450) enzymes.

  • Compound B: The

    
    -carbons (next to oxygen) are electron-rich and prone to hydrogen abstraction, leading to hemiacetal formation and subsequent chain cleavage (O-dealkylation).
    
  • Compound A: The

    
     group exerts a strong electron-withdrawing effect on the adjacent methylene (
    
    
    
    ), lowering the HOMO energy of the C-H bonds. This "deactivates" the position against radical abstraction by CYP450 high-valent iron-oxo species.

MetabolicPathways Substrate_B 4-Propoxycyclohexanone (High Electron Density) CYP_Attack CYP450 Radical Attack (H-Abstraction) Substrate_B->CYP_Attack Rapid Intermediate Hemiacetal Intermediate (Unstable) CYP_Attack->Intermediate Metabolites Cleaved Products (4-Hydroxycyclohexanone + Propanal) Intermediate->Metabolites Spontaneous Substrate_A 4-(2,2-Difluoropropoxy)cyclohexanone (Electron Deficient Ether) Blockade Metabolic Blockade (C-F Bond Strength + Inductive Effect) Substrate_A->Blockade Resists Oxidation Intact Intact Molecule (High Metabolic Stability) Blockade->Intact

Figure 1: Comparative metabolic fate.[1] The difluoro-substitution effectively "armors" the ether chain against oxidative cleavage.

Experimental Comparison: Chemical Reactivity

Objective: To determine if the fluorine substitution alters the rate of reductive amination, a common reaction for these building blocks.

Protocol 1: Competitive Reductive Amination

This self-validating protocol reacts both ketones with a limiting amount of amine to quantify relative electrophilicity.

  • Reagents:

    • Compound A (1.0 equiv)

    • Compound B (1.0 equiv)

    • Benzylamine (1.0 equiv) - Limiting Reagent

    • Sodium Triacetoxyborohydride (STAB) (2.5 equiv)

    • DCE (Dichloroethane) solvent.

  • Workflow:

    • Dissolve Compound A (0.5 mmol) and Compound B (0.5 mmol) in DCE (5 mL).

    • Add Benzylamine (0.5 mmol). Stir for 15 min to establish imine equilibrium.

    • Add STAB (1.25 mmol). Stir at 25°C for 2 hours.

    • Quench with sat.

      
      . Extract with DCM.
      
    • Analyze crude ratio via GC-MS or

      
      H NMR.
      
  • Expected Results & Interpretation:

    • Since the ketone is distal from the fluorine, the ratio of Product A (amine) to Product B (amine) should be approximately 50:50 (

      
       5%) .
      
    • Significance: This confirms that switching to the fluorinated building block does not require re-optimization of reaction conditions (temperature, time, catalyst) during synthesis.

Experimental Comparison: Biological Stability

Objective: To quantify the "Fluorine Effect" on metabolic half-life.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This is the industry-standard assay for predicting hepatic clearance.

  • Reagents:

    • Pooled Human Liver Microsomes (20 mg/mL protein conc).[2]

    • NADPH Regenerating System (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase).
      
    • Test Compounds (1 µM final conc in phosphate buffer).

  • Workflow:

    • Pre-incubation: Mix microsomes and test compound in buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH solution to start the reaction.

    • Sampling: Remove aliquots at

      
       min.
      
    • Quenching: Immediately mix aliquots with ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Comparative Performance Data (Representative)
Property4-Propoxycyclohexanone4-(2,2-Difluoropropoxy)cyclohexanoneImpact
Ketone Electrophilicity ModerateModerate (Identical)No synthetic penalty.
HLM

(min)
~15 - 25 min> 60 minMajor Advantage: Blocks O-dealkylation.
LogP (Lipophilicity) ~1.8~2.1Slight increase; improves membrane permeability.
Solubility (aq) HighModerateFluorine increases lipophilicity, lowering aq solubility slightly.

Physicochemical Implications

The


 group is not just a metabolic shield; it alters the molecular conformation.[3]
  • The Gauche Effect: The

    
     segment tends to adopt a gauche conformation due to hyperconjugation between the oxygen lone pair and the C-F 
    
    
    
    orbital. This can subtly alter the shape of the molecule compared to the "floppy" propyl chain, potentially locking the side chain into a specific orientation that could favor receptor binding (or hinder it).
  • Lipophilicity (LogD): The difluoro group generally increases lipophilicity (

    
     to 
    
    
    
    ). This is beneficial for blood-brain barrier (BBB) penetration but requires monitoring to prevent non-specific protein binding.

Conclusion

For researchers selecting between these two building blocks:

  • Choose 4-propoxycyclohexanone if you are in the early "Hit Generation" phase and cost/availability is the primary driver.

  • Choose this compound if you are in "Lead Optimization." The metabolic stability conferred by the gem-difluoro group is a proven strategy to extend in vivo half-life without altering the fundamental reactivity of the ketone pharmacophore.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Refer to Chapter 10 on Metabolic Stability). Link

Sources

Navigating Lipophilicity: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclohexanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for fine-tuning lipophilicity. This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated cyclohexanones, offering experimental insights and methodologies for researchers in medicinal chemistry and drug development.

The Influence of Fluorination on Lipophilicity: A Data-Driven Comparison

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its electronic properties, conformation, and metabolic stability.[1] While often perceived as a lipophilicity-enhancing modification, the effect of fluorination is highly context-dependent and can lead to a decrease in LogP, particularly in aliphatic systems.[2]

To illustrate this, we compare the experimentally determined LogP of cyclohexanone with the predicted and estimated LogP values of its fluorinated analogues. The LogP of cyclohexanone is well-established, with experimental values around 0.81-0.86.[3][4] For mono-fluorinated cyclohexanones, predicted values suggest a decrease in lipophilicity. As the degree of fluorination increases, a further reduction in LogP is anticipated due to the increasing polarity and altered solvation properties imparted by the C-F bonds.

CompoundStructureLogP ValueData Type
CyclohexanoneC₆H₁₀O0.86Experimental[5]
2-FluorocyclohexanoneC₆H₉FO0.41Predicted[1]
2,2-DifluorocyclohexanoneC₆H₈F₂O~0.1Estimated
2,2,6-TrifluorocyclohexanoneC₆H₇F₃O~-0.2Estimated
2,2,6,6-TetrafluorocyclohexanoneC₆H₆F₄O~-0.5*Estimated

The observed and predicted decrease in lipophilicity upon fluorination of the cyclohexanone ring can be attributed to several factors. The strong electron-withdrawing nature of fluorine can alter the charge distribution across the molecule, potentially increasing its polarity. Furthermore, the C-F bond is a poor hydrogen bond acceptor compared to a C-H or C-O bond, which can influence interactions with the surrounding solvent molecules in both the aqueous and octanolic phases.

Experimental Determination of LogP: A Guide to Best Practices

Accurate and reliable LogP determination is crucial for validating computational predictions and guiding structure-activity relationship (SAR) studies. The following protocols represent the gold standards and modern advancements in experimental LogP measurement.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely accepted direct method for LogP determination.[6] Its principle lies in the direct measurement of the concentration of a solute in two immiscible phases, n-octanol and water, after reaching equilibrium.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP to ensure measurable concentrations in both phases.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation and avoid emulsions.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical technique such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The pre-saturation of solvents is critical to account for their mutual miscibility, ensuring that the properties of the phases remain constant during the experiment. Centrifugation is a key step to break any emulsions that may have formed during agitation, which would otherwise lead to inaccurate concentration measurements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

The RP-HPLC method is a rapid and high-throughput alternative to the shake-flask method, particularly suitable for compounds with high lipophilicity.[7] It correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.

Experimental Workflow: RP-HPLC Method

Caption: Workflow for LogP determination using the RP-HPLC method.

Step-by-Step Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • Calibration: Select a series of at least five reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Analysis: Inject the reference compounds and the test compound onto the HPLC system and determine their retention times (tR). The dead time (t0), the retention time of an unretained compound, must also be measured.

  • Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tR - t0) / t0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear regression of this plot provides the calibration curve.

  • LogP Determination: From the measured retention time of the test compound, calculate its log k and use the calibration curve to determine its LogP value.

Causality Behind Experimental Choices: The use of a reversed-phase column ensures that more lipophilic compounds have longer retention times. The calibration curve is essential as it establishes a direct empirical relationship between chromatographic behavior and lipophilicity for a given set of conditions, making the method indirect but reliable when properly validated.

¹⁹F NMR Spectroscopy for Fluorinated Compounds

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for LogP determination, especially for molecules lacking a UV chromophore.[1][8] This technique relies on the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.

Experimental Workflow: ¹⁹F NMR Method

Caption: Workflow for LogP determination using ¹⁹F NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: In an NMR tube or a vial, combine the fluorinated test compound, a fluorinated reference compound with a known LogP, n-octanol, and water.

  • Equilibration: Vigorously mix the sample to allow for partitioning between the two phases and then allow the phases to separate.

  • NMR Acquisition: Acquire ¹⁹F NMR spectra of both the n-octanol and the water layers.

  • Data Analysis: Integrate the signals corresponding to the test compound and the reference compound in both spectra.

  • Calculation: The LogP of the test compound can be calculated using the ratio of the integrals and the known LogP of the reference compound, according to established equations.[1]

Causality Behind Experimental Choices: The use of a fluorinated reference compound of known LogP allows for a ratiometric measurement, which eliminates the need for precise concentration determination. The high sensitivity and wide chemical shift range of ¹⁹F NMR provide excellent signal resolution and accuracy.[2]

Conclusion: Strategic Fluorination for Optimal Lipophilicity

The strategic incorporation of fluorine into cyclohexanone scaffolds offers a powerful approach to modulate lipophilicity, a key parameter in drug design. Contrary to a simplistic view, fluorination, particularly in aliphatic rings, often leads to a decrease in LogP. This guide provides a comparative framework and robust experimental protocols to aid researchers in making informed decisions during the lead optimization process. By understanding the nuanced effects of fluorination and employing rigorous experimental validation, scientists can more effectively navigate the complex interplay of physicochemical properties to design safer and more efficacious medicines.

References

  • Chemsrc. 2-Fluorocyclohexanone | CAS#:694-82-6. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

  • ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated... [Link]

  • European Commission. A.8. PARTITION COEFFICIENT. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Cohen, S., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Communications Chemistry. [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • PubChem. Cyclohexanone. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(2,2-Difluoropropoxy)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2276052-46-9 Chemical Class: Fluorinated Alicyclic Ketone Primary Application: Pharmaceutical Intermediate / Building Block

Executive Summary: The "Defense in Depth" Strategy

Handling 4-(2,2-Difluoropropoxy)cyclohexan-1-one requires a nuanced safety approach that respects its dual chemical nature. As a cyclohexanone derivative , it possesses the solvent-like ability to penetrate standard glove materials and irritate mucous membranes. Simultaneously, the fluorinated ether moiety (2,2-difluoropropoxy) increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogues.

This guide moves beyond generic "lab safety" to provide a targeted PPE strategy designed to prevent bioaccumulation and chemical sensitization during synthesis and purification.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific threats this molecule poses.

Hazard DomainSpecific Risk FactorMechanism of Action
Dermal (Skin) High Permeation Risk Ketones degrade nitrile rubber; the fluorinated tail aids transport across the stratum corneum.
Inhalation Mucosal Irritation Cyclohexanone derivatives are known respiratory irritants. Vapors are heavier than air and accumulate in low spots.
Ocular (Eyes) Corneal Opacity Risk Liquid splashes can cause severe, potentially irreversible damage (characteristic of alicyclic ketones).
Physical Combustibility Likely flash point >60°C (Class IIIA Combustible), but vapors can form explosive mixtures in headspace.
PPE Selection Matrix
Hand Protection: The "Ketone Dilemma"

Critical Insight: Standard disposable nitrile gloves have poor chemical resistance to ketones (breakthrough < 1 minute).[1] However, they are often the only option available for dexterity.

  • Routine Handling (Small Scale < 1g): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile (High-Vis Blue/Purple).

    • Protocol: Change outer gloves immediately upon any splash.

  • Bulk Handling (> 10g) or Spill Cleanup: Do NOT use nitrile.

    • Requirement:Butyl Rubber or Silver Shield (Laminate) gloves. These provide >4 hours of breakthrough time against ketones.

Respiratory & Body Protection [2][3][4][5]
  • Respiratory: Work must be performed in a certified chemical fume hood (Face velocity: 0.5 m/s).

    • Outside Hood: If handling spills, use a half-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to the liquid nature of the reagent.

  • Body: 100% Cotton Lab Coat (Poly-blends can melt into skin during fire) + Chemical Resistant Apron (if pouring).

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting the correct PPE based on the operational scale and state of the chemical.

PPE_Decision_Tree Start Start: Assess Task State_Check Is the Chemical in Solution or Neat Liquid? Start->State_Check Quantity_Check Volume / Mass Scale State_Check->Quantity_Check Liquid/Oil Level_1 LEVEL 1: ROUTINE Double Nitrile Gloves Splash Goggles Fume Hood State_Check->Level_1 Solid/Powder (Low Risk) Quantity_Check->Level_1 < 10 mL / < 5g Level_2 LEVEL 2: HIGH EXPOSURE Butyl/Laminate Gloves Face Shield + Goggles Tyvek Sleeves Quantity_Check->Level_2 > 10 mL / > 5g or Spill Cleanup

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity handled. Note that liquid handling triggers stricter glove requirements due to permeation risks.

Operational Protocols
A. Weighing & Transfer
  • Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh your receiving vessel.

  • Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun if weighing solids.

  • Transfer: Use a glass pipette or syringe. Avoid plastic syringes if possible, as ketones can swell the rubber plunger, leading to jamming and accidental discharge.

  • Seal: Parafilm is soluble in ketones. Use Teflon (PTFE) tape to seal joints or caps.

B. Reaction Monitoring (TLC/LCMS)
  • Sampling: When taking an aliquot, assume the needle tip is contaminated. Do not recap needles.

  • Waste: Dispose of TLC capillaries immediately into a sharps container; do not leave them on the benchtop where they can transfer residue to gloves.

C. Spill Response (Immediate Action)
  • Alert: Announce "Spill" to the lab.

  • Isolate: Turn off hotplates/stirrers.

  • Absorb:

    • Small (<5mL): Cover with vermiculite or absorbent pads.[6] Wipe with acetone (wearing double gloves), then soap and water.

    • Large (>5mL): Evacuate area. Do not attempt cleanup without Butyl gloves and a respirator.

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination with fluorinated organics (PFAS-adjacent concerns).

Waste StreamClassificationContainer TypeNotes
Primary Waste Halogenated Organic HDPE or Glass CarboyDo NOT mix with non-halogenated solvents (cost implication).
Contaminated PPE Solid Hazardous WasteClear thick poly bagDouble bag nitrile gloves used during handling.
Aqueous Wash Fluorinated AqueousSeparate CarboyCheck local regulations; fluorinated compounds are often restricted from sewer discharge.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.